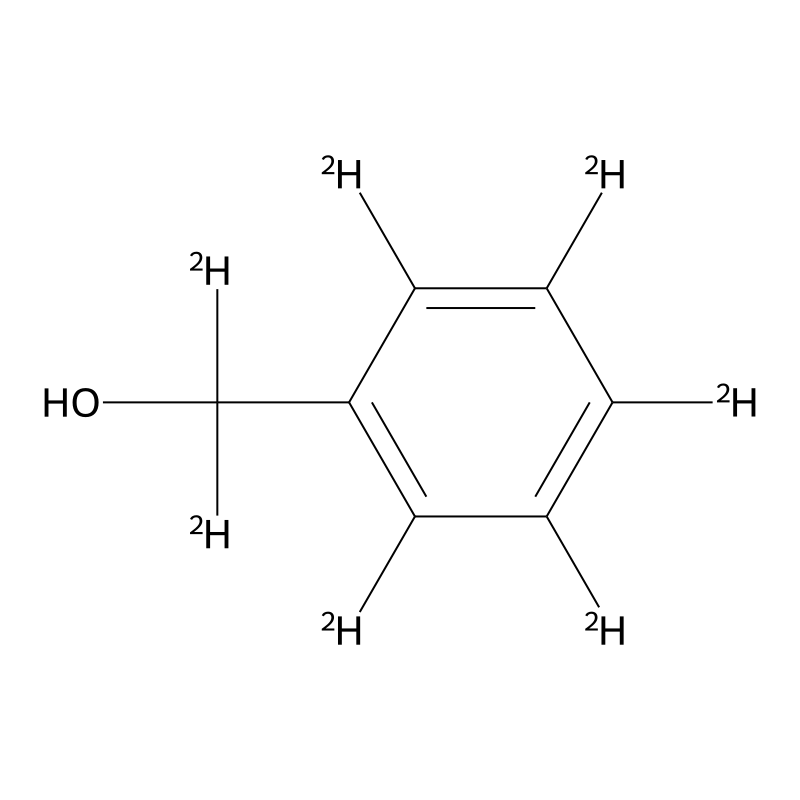

Benzyl-d7 alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard in Mass Spectrometry

One significant application of Benzyl-d7 alcohol lies in its use as an internal standard in mass spectrometry (MS) experiments [, ]. MS is an analytical technique that measures the mass-to-charge ratio of molecules, allowing for their identification and quantification.

An internal standard is a known compound added to a sample before analysis. It serves as a reference point for the target molecules in the sample. By comparing the signal of the target molecule to the signal of the internal standard, researchers can account for variations in instrument performance, sample preparation, and ionization efficiency, leading to more accurate and reproducible quantitative measurements [].

Benzyl-d7 alcohol is particularly useful as an internal standard due to several reasons:

- Similar chemical properties: It shares similar chemical properties with many other biologically relevant molecules, ensuring minimal interference with the target analyte during ionization in the MS [].

- Distinct mass: The presence of seven deuterium atoms increases its mass compared to its non-deuterated counterpart (benzyl alcohol). This distinct mass allows for easy differentiation from the target molecule in the MS spectrum [].

- Metabolic stability: Benzyl-d7 alcohol is not readily metabolized by biological systems, ensuring that it remains unchanged throughout the experiment and provides a reliable reference point [].

NMR Spectroscopy

Benzyl-d7 alcohol also finds application in nuclear magnetic resonance (NMR) spectroscopy []. NMR spectroscopy is a technique that utilizes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

Deuterium atoms have different magnetic properties compared to hydrogen atoms. By incorporating Benzyl-d7 alcohol into a sample, researchers can:

- Simplify complex spectra: The replacement of hydrogen atoms with deuterium atoms can simplify complex NMR spectra by reducing signal overlap, allowing for easier interpretation of data related to the target molecule [].

- Identify specific functional groups: The distinct chemical shift of deuterium compared to hydrogen can be used to identify and differentiate specific functional groups within a molecule, providing valuable insights into its structure [].

Solvent for Studying Biological Systems

Due to its similar properties to benzyl alcohol, Benzyl-d7 alcohol can be used as a solvent in various studies involving biological systems []. However, the presence of deuterium atoms allows researchers to:

- Track metabolic pathways: By incorporating Benzyl-d7 alcohol into a biological system, researchers can track its metabolism and identify the pathways it undergoes within the system, providing insights into cellular processes [].

- Perform isotopic labeling experiments: Benzyl-d7 alcohol can be used as a precursor to other deuterated molecules, allowing researchers to perform isotopic labeling experiments to study specific reactions or pathways within complex biological systems [].

Benzyl-d7 alcohol, also known as Benzenemethanol-d7, is a deuterated form of benzyl alcohol. Its chemical formula is C₆D₅CD₂OH, with a molecular weight of approximately 116.17 g/mol. The compound features a benzene ring substituted with a hydroxymethyl group (–CH₂OH) and contains seven deuterium atoms, which are isotopes of hydrogen. This unique isotopic labeling makes benzyl-d7 alcohol particularly valuable in various chemical and biological studies, especially in tracing and kinetic experiments.

- Benzyl-d7 alcohol is generally considered to have similar hazards as unlabeled benzyl alcohol [].

- Benzyl alcohol is a mild irritant and can cause skin and eye irritation upon contact. It may also be harmful if inhaled or ingested [].

- Always handle benzyl-d7 alcohol with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working with concentrated solutions [].

Benzyl-d7 alcohol can be synthesized through several methods:

- Deuterated Hydrolysis: Reacting benzyl bromide with deuterated sodium hydroxide (D₇OD) leads to the formation of benzyl-d7 alcohol.text

C₆H₅CH₂Br + D₇OD → C₆D₅CD₂OH + HBr - Reduction of Benzaldehyde: Benzaldehyde can be reduced using deuterated reducing agents such as lithium aluminum deuteride.

- Deuterated Grignard Reaction: A Grignard reagent derived from deuterated materials can react with carbonyl compounds to yield benzyl-d7 alcohol .

Benzyl-d7 alcohol has several applications across various fields:

- Nuclear Magnetic Resonance Spectroscopy: The presence of deuterium enhances NMR signals, making it useful for structural elucidation.

- Kinetic Studies: Its isotopic labeling allows researchers to study reaction mechanisms and kinetics more accurately by observing kinetic isotope effects.

- Pharmaceutical Research: It serves as a tracer in drug metabolism studies, helping to understand pharmacokinetics and bioavailability .

Benzyl-d7 alcohol shares similarities with several other compounds, particularly those that are either deuterated forms of common alcohols or structurally related compounds. Here are some notable comparisons:

| Compound | Structure | Key Differences |

|---|---|---|

| Benzyl Alcohol | C₆H₅CH₂OH | Non-deuterated form; more widely studied |

| Ethanol | C₂H₅OH | Shorter carbon chain; different biological activity |

| Benzyl-d6 Alcohol | C₆D₅CD₃OH | Contains six deuterium atoms; less common |

| Phenethyl Alcohol | C₆H₅CH₂CH₂OH | Additional carbon; different reactivity profile |

Benzyl-d7 alcohol's uniqueness lies in its specific isotopic labeling, which allows for precise tracking in experimental conditions and provides distinct advantages in studying reaction mechanisms compared to its non-deuterated analogs .

Purity

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant